molecular formula C8H10ClFN2 B14843585 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine

Cat. No.: B14843585
M. Wt: 188.63 g/mol
InChI Key: ZRHIGXQXGOHBIB-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring.

    Amination: Conversion of the halogenated pyridine to the corresponding amine.

    Chain Extension: Introduction of the propan-1-amine side chain.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine can be compared with other fluorinated pyridines and related compounds:

    3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains an amino group and a hydroxyl group.

    3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol: A related compound with a different heterocyclic structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(3-chloro-5-fluoropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-7-4-6(10)5-12-8(7)2-1-3-11/h4-5H,1-3,11H2

InChI Key

ZRHIGXQXGOHBIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CCCN)F

Origin of Product

United States

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